3-[3-(dimethylamino)propyl]-4-hydroxy-n-[4-(4-pyridinyl)phenyl]benzamidedihydrochloride
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Overview
Description
GR-55562 is a selective antagonist of the serotonin receptor, specifically targeting the 5-hydroxytryptamine receptor 1B. This compound is primarily used in scientific research to study the role of serotonin in various physiological and pathological processes, particularly in the context of neurological diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GR-55562 involves several steps, starting with the preparation of the core benzamide structure. The key steps include:
Formation of the benzamide core: This involves the reaction of 4-hydroxybenzoyl chloride with 4-(4-pyridinyl)aniline to form 4-hydroxy-N-(4-pyridinyl)benzamide.
Alkylation: The benzamide core is then alkylated with 3-(dimethylamino)propyl chloride to form the final product, GR-55562.
Industrial Production Methods
Industrial production of GR-55562 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reaction conditions and purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
GR-55562 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxyl and amine groups. These reactions include:
Nucleophilic substitution: The hydroxyl group can be substituted with various nucleophiles under appropriate conditions.
Amide formation: The amine group can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Amide formation: Reagents include carboxylic acids, acid chlorides, and coupling agents like dicyclohexylcarbodiimide.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with alkyl halides can yield alkylated derivatives of GR-55562 .
Scientific Research Applications
GR-55562 is widely used in scientific research due to its selective antagonism of the serotonin receptor 1B. Its applications include:
Neuroscience: Studying the role of serotonin in neurological diseases such as depression, anxiety, and addiction.
Pharmacology: Investigating the effects of serotonin receptor antagonism on various physiological processes.
Drug development: Serving as a lead compound for developing new drugs targeting serotonin receptors.
Mechanism of Action
GR-55562 exerts its effects by selectively binding to and blocking the serotonin receptor 1B. This receptor is involved in the modulation of neurotransmitter release, and its antagonism by GR-55562 can alter serotonin signaling pathways. This mechanism is particularly relevant in the context of neurological diseases, where altered serotonin signaling is implicated .
Comparison with Similar Compounds
Similar Compounds
SB-216641: Another selective antagonist of the serotonin receptor 1B.
WAY-100635: A selective antagonist of the serotonin receptor 1A, often used in comparative studies with GR-55562
Uniqueness
GR-55562 is unique in its high selectivity for the serotonin receptor 1B, making it a valuable tool for studying the specific role of this receptor in various physiological and pathological processes. Its selectivity also reduces off-target effects, enhancing the reliability of experimental results .
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C23H25N3O2/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28) |
InChI Key |
ZAGAUUVCYGSPBP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O |
Canonical SMILES |
CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O |
Synonyms |
3-(3-(dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide GR 55562 GR-55562 GR55562 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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